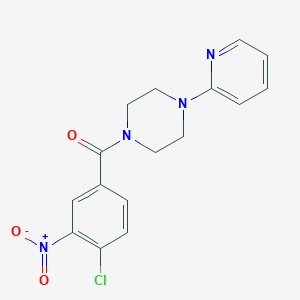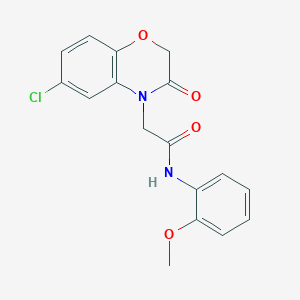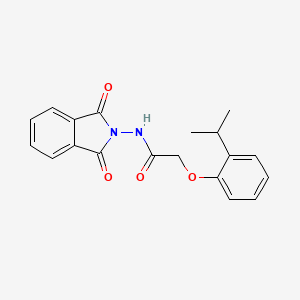![molecular formula C20H22ClNO4 B5812057 isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5812057.png)
isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate, also known as Mosquito Magnet Octenol, is a synthetic compound used in mosquito traps to attract and capture mosquitoes. The compound has gained popularity due to its effectiveness in reducing mosquito populations in areas where mosquitoes are a significant problem.
Mechanism of Action
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate works by mimicking the natural compounds produced by humans and animals that attract mosquitoes. The compound is released into the air by mosquito traps, attracting mosquitoes to the trap. Once the mosquitoes are attracted to the trap, they are captured and unable to reproduce, reducing their population in the surrounding area.
Biochemical and Physiological Effects:
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has not been found to have any significant biochemical or physiological effects on humans or animals. The compound is considered safe for use in mosquito traps and does not pose a threat to human or animal health.
Advantages and Limitations for Lab Experiments
The use of isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in lab experiments has several advantages. The compound is highly effective in attracting and capturing mosquitoes, making it an ideal tool for studying mosquito behavior and ecology. However, the use of isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in lab experiments is limited by its specificity for mosquitoes. The compound is not effective in attracting other insects, limiting its use in studies involving multiple insect species.
Future Directions
There are several future directions for research involving isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. One area of research is the development of more effective mosquito traps that utilize the compound. Another area of research is the study of mosquito behavior and ecology using isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate as a tool. Additionally, there is potential for the development of new compounds based on the structure of isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate that may be more effective in attracting and capturing mosquitoes.
Synthesis Methods
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is synthesized by reacting 4-chloro-3-methylphenol with acetyl chloride to form 4-chloro-3-methylphenyl acetate. The resulting product is then reacted with 4-aminobenzoic acid to form isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate.
Scientific Research Applications
Isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been extensively studied for its application in mosquito control. The compound is used in mosquito traps to attract and capture mosquitoes, reducing their population in the surrounding area. The use of isobutyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in mosquito traps has been found to be highly effective in reducing mosquito populations in residential and commercial areas.
properties
IUPAC Name |
2-methylpropyl 4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4/c1-13(2)11-26-20(24)15-4-6-16(7-5-15)22-19(23)12-25-17-8-9-18(21)14(3)10-17/h4-10,13H,11-12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQPMHJQSITUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 4-[2-(4-chloro-3-methylphenoxy)acetamido]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(3-chlorophenyl)-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5811988.png)


![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)


![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)

![5-[(3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5812063.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)
![3-{2-(4-chlorophenyl)-2-[(2,3,5,6-tetrafluorophenyl)hydrazono]ethyl}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5812074.png)

![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)